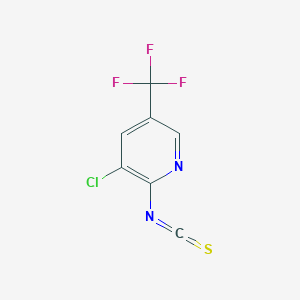![molecular formula C19H18FN3O4 B2735211 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 954589-07-2](/img/structure/B2735211.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is an intriguing chemical compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the pyrrolidinone core: : This step could involve the reaction of a suitable amine with a lactone or a similar compound to form the pyrrolidinone ring.
Introduction of the benzodioxole group:
Attachment of the fluorophenyl group: : This typically requires a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 4-fluorophenyl group.
Formation of the urea linkage: : The final step would be the formation of the urea linkage, commonly achieved through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic steps, optimized for yield, purity, and cost-efficiency. Specific details would depend on the target quantities and purity requirements, which can vary depending on the intended application.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea can undergo several types of chemical reactions, including:
Oxidation: : This could potentially modify the pyrrolidinone ring or the benzodioxole moiety, leading to various oxidation products.
Reduction: : Similarly, reduction reactions can target the same regions, potentially forming reduced derivatives.
Substitution: : Given the aromatic nature of the benzodioxole and fluorophenyl groups, electrophilic and nucleophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Conditions typically involve electrophiles or nucleophiles in the presence of catalysts or under reflux.
Major Products
Major products from these reactions would depend on the specific reaction pathway taken. For instance, oxidation of the benzodioxole moiety might yield quinone derivatives, while reduction of the pyrrolidinone ring might produce hydroxypyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds diverse applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules, useful in material science and catalysis research.
Biology: : It might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine: : Potentially explored for pharmaceutical applications, including drug discovery, due to its unique structural properties.
Industry: : Could be used in the development of novel materials or as a precursor in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action for 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea would depend on the context in which it is studied:
Molecular Targets: : Likely to interact with specific proteins or enzymes, potentially inhibiting or modulating their activity.
Pathways Involved: : May affect biological pathways such as signal transduction, metabolic processes, or gene expression depending on its interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea might include:
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: : Similar, but without the fluorine atom on the phenyl ring.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea: : Similar, but with a chlorine atom instead of a fluorine atom.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methylphenyl)urea: : Similar, but with a methyl group on the phenyl ring.
Uniqueness
What sets this compound apart is the presence of the fluorine atom, which can significantly affect its chemical reactivity, biological activity, and physical properties such as solubility and stability.
There you go! That’s a deep dive into the chemical universe. What do you think?
Eigenschaften
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c20-13-1-3-14(4-2-13)22-19(25)21-9-12-7-18(24)23(10-12)15-5-6-16-17(8-15)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXJEWQGMUBPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

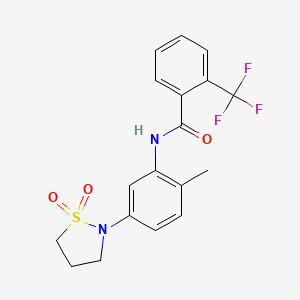
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)
![[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2735134.png)
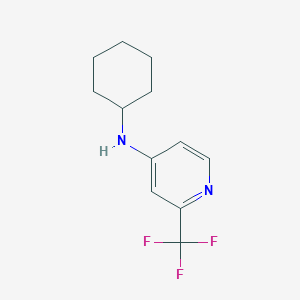
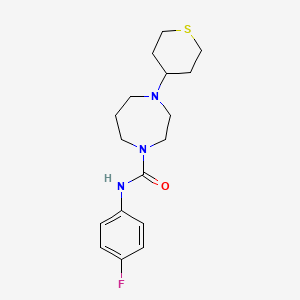
![N-({1,7-dioxaspiro[4.5]decan-2-yl}methyl)prop-2-enamide](/img/structure/B2735138.png)

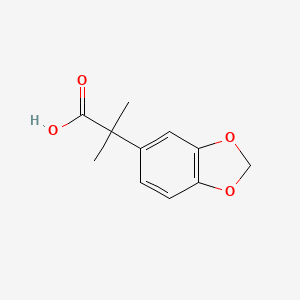
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2735142.png)
![1-[(3,5-difluorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2735145.png)
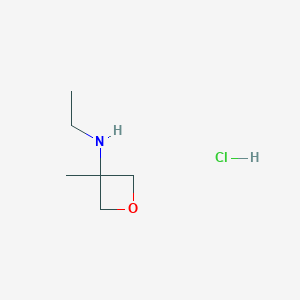
![N-(2-methylpropyl)-1,5-dioxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2735148.png)
